N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide, also known as AD4, is a compound that has been extensively studied for its potential applications in various fields of scientific research. AD4 is a benzamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and good yields. It also exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Another potential direction is the study of this compound's mechanism of action, which could provide insights into the underlying biological processes that are involved in cancer cell proliferation and survival. Additionally, further studies could investigate the potential applications of this compound in other areas of research, such as neurodegenerative diseases and inflammation.
Synthesis Methods
The synthesis of N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield this compound. The synthesis of this compound has been optimized to yield high purity and good yields.
Scientific Research Applications
N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer.
properties
IUPAC Name |
3,4-dimethoxy-N-(4-sulfamoylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-13-8-3-10(9-14(13)22-2)15(18)17-11-4-6-12(7-5-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSOJVUFPTZFNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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